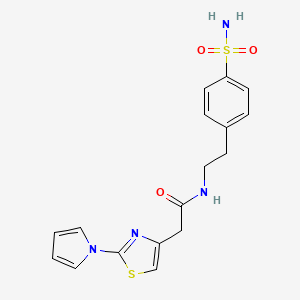

2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine” is a heterocyclic organic compound . It is also known by other names such as “2,2’-DIPICOLYLAMINE”, “dipicolylamine”, “DI- (2-PICOLYL)AMINE”, “Bispicolylamine”, “NSC 176070”, “BIS-2-PICOLYLAMINE”, “Dimethylpyridinamine”, “N,N-Di-2-picolylamine”, “PICOLYLAMINE (BIS-2-)”, and "Di- (2-picolyl)aMine 97%" .

Synthesis Analysis

The synthesis of “2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine” involves the addition of 2-aldehyde pyridine (10mmol) in a 100mL three-necked flask. Under stirring conditions, a methanol solution of 2-aminomethyl pyridine (10mmol) is added dropwise to 2-aldehyde pyridine. After the addition is complete, it is stirred at room temperature for 10 hours. Sodium borohydride (20mmol) is then slowly added to the reaction system in batches. The reaction solution changes from brown to light yellow. After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and then 20mL of distilled water is added. Under stirring, it is adjusted to neutral pH with 32% dilute hydrochloric acid, extracted with dichloromethane (3×30mL), the lower yellow solution is collected, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain a yellow liquid with a yield of 95% .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine” include a boiling point of 139-141 °C/1 mmHg (lit.), a density of 1.107 g/mL at 25 °C (lit.), a refractive index of n 20/D 1.578 (lit.), and a flash point of >230 °F. It is stored under inert gas (nitrogen or Argon) at 2–8 °C. It is partially miscible with water (lit.) and has a pKa of 5.89±0.20 (Predicted). It appears as a clear liquid and is white to yellow in color .Scientific Research Applications

Chemical Synthesis and Structural Diversity

- The compound is used in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions have yielded a range of derivatives including dithiocarbamates, thioethers, and various alkylated azoles (Roman, 2013).

Polymer Modification and Medical Applications

- In the field of polymer science, amines similar to 2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine have been used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibit enhanced thermal stability and have shown promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Facile Synthesis of Flexible Ligands

- The compound has been involved in the synthesis of flexible ligands like bis(pyrazol-1-yl)alkanes. This synthesis is performed in a superbasic medium and is significant for producing a variety of ligands used in various chemical reactions (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

Intermolecular Hydrogen Bonding Studies

- Research has been conducted on compounds structurally related to 2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine to understand intermolecular hydrogen bonding, which is a fundamental aspect in molecular recognition and is critical in the field of crystallography and drug design (Wash, Maverick, Chiefari, & Lightner, 1997).

Synthesis of Heterocyclic Compounds

- It has been used as a base structure in synthesizing various heterocyclic compounds like triazoles, oxadiazoles, and thiadiazoles. These compounds are significant due to their potential applications in pharmaceuticals and agrochemicals (El-Essawy & Rady, 2011).

Synthesis of Pyrans

- In organic chemistry, it is utilized in the synthesis of 2-amino-4H-pyrans, an important group of compounds known for their applications in pharmaceuticals and as intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).

properties

IUPAC Name |

2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)8-12-7-9-6-11-4-5-13-9/h4-6,12H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKQLOIPICSWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

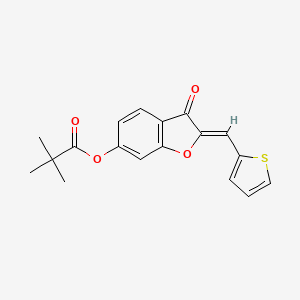

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone](/img/structure/B2655515.png)

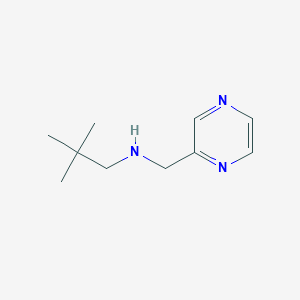

![N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2655522.png)